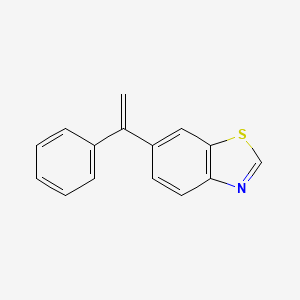

6-(1-Phenyl-vinyl)-benzothiazole

Description

Contextualizing 6-(1-Phenyl-vinyl)-benzothiazole within Heterocyclic Chemistry

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, form a vast and vital area of chemistry. rsc.org Benzothiazole (B30560) is a prominent member of this family, characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. chemistryjournal.nettandfonline.com The structure of 6-(1-Phenyl-vinyl)-benzothiazole incorporates this core benzothiazole moiety, with a distinguishing 1-phenyl-vinyl substituent attached at the 6-position of the benzene ring. This specific substitution pattern dictates the molecule's unique chemical and physical properties and influences its potential interactions and applications.

Significance of Benzothiazole Derivatives in Contemporary Academic Research

The benzothiazole scaffold is a cornerstone in modern chemical research due to its inherent structural features and wide-ranging applicability.

Structural Versatility and Electronic Properties

The benzothiazole ring system is a planar, bicyclic structure. tandfonline.com Its nine atoms and any attached substituents are coplanar. wikipedia.org This planarity, combined with the presence of both electron-donating and electron-withdrawing characteristics within the fused ring system, contributes to its unique electronic properties. The thiazole portion of the molecule is electron-withdrawing. wikipedia.org The benzothiazole nucleus possesses a delocalized π-electron system, which can be readily modified through substitution at various positions, particularly at the C-2 and C-6 positions. benthamscience.com This structural versatility allows for the fine-tuning of the molecule's electronic and steric properties, making it a valuable building block for a diverse array of functional molecules. jchemrev.comjchemrev.com

Broad Relevance in Materials Science and Medicinal Chemistry (General Scaffold Focus)

The benzothiazole scaffold is a privileged structure in both materials science and medicinal chemistry. In materials science, benzothiazole derivatives are utilized in the synthesis of dyes, polymers, and as sensitizers in photography. jchemrev.comijper.org For instance, polymethine dyes derived from benzothiazoles are employed for the spectral sensitization of photographic emulsions. chemistryjournal.net

In medicinal chemistry, the benzothiazole nucleus is an integral component of numerous natural and synthetic bioactive molecules. benthamscience.com Its derivatives have been extensively investigated and have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. benthamscience.comresearchgate.netnih.gov The drug Riluzole, used in the management of amyotrophic lateral sclerosis, contains a benzothiazole core and has spurred further interest in the biological potential of this scaffold. nih.gov The ability to introduce various substituents onto the benzothiazole ring allows medicinal chemists to modulate the pharmacological profile of the resulting compounds. benthamscience.comtandfonline.com

Historical Development and Emerging Trends in Benzothiazole Studies

The study of benzothiazoles has a rich history, with the development of various synthetic methods being a key focus. One of the most common and established methods for synthesizing the benzothiazole core is the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds, such as aldehydes, ketones, or carboxylic acids. nih.gov

Recent years have seen a surge in research focused on developing more efficient and environmentally friendly synthetic routes. nih.gov This includes the use of novel catalysts and reaction conditions to improve yields and reduce reaction times. youtube.com

Current trends in benzothiazole research are largely driven by their potential applications in medicine. A significant portion of recent studies and patents focus on the development of benzothiazole derivatives as therapeutic agents, particularly in the field of oncology. tandfonline.comnih.gov There is also a growing interest in their application as imaging agents for biological targets, such as β-amyloid plaques implicated in Alzheimer's disease. researchgate.netnih.gov The continued exploration of new derivatives and their structure-activity relationships remains a vibrant area of research, with the goal of discovering novel compounds with enhanced efficacy and selectivity for various biological targets. benthamscience.comtandfonline.com

Properties

IUPAC Name |

6-(1-phenylethenyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c1-11(12-5-3-2-4-6-12)13-7-8-14-15(9-13)17-10-16-14/h2-10H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICCVJMXJNONFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations

Retrosynthetic Analysis of the 6-(1-Phenyl-vinyl)-benzothiazole Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For 6-(1-Phenyl-vinyl)-benzothiazole, the analysis reveals two primary disconnection points: the C-S and C-N bonds of the thiazole (B1198619) ring and the C-C bond connecting the vinyl group to the benzothiazole (B30560) core at the C6 position.

Disconnection Approach 1: Formation of the Benzothiazole Core

This approach prioritizes the construction of the benzothiazole ring as a key step. The primary disconnection involves breaking the C-S and C-N bonds, leading back to a substituted 2-aminothiophenol (B119425) derivative. Specifically, for 6-(1-Phenyl-vinyl)-benzothiazole, this would be 4-amino-3-mercaptostyrene or a related precursor. The second component would be a one-carbon source, such as a carboxylic acid, aldehyde, or another suitable electrophile, which would react with the aminothiophenol to form the thiazole ring.

Disconnection Approach 2: Installation of the Vinyl Moiety

Alternatively, the synthesis can commence with a pre-formed 6-substituted benzothiazole, onto which the 1-phenyl-vinyl group is installed. This strategy hinges on the disconnection of the C6-C(vinyl) bond. This leads to a 6-functionalized benzothiazole (e.g., 6-halobenzothiazole or 6-boronic acid benzothiazole) and a corresponding phenyl-vinyl reagent (e.g., a vinyl Grignard reagent, a vinylboronic acid, or a styrene (B11656) derivative). This approach allows for the late-stage introduction of the vinyl substituent, offering flexibility in the synthesis of analogues.

Conventional and Novel Methodologies for Benzothiazole Core Formation

The synthesis of the benzothiazole nucleus is a well-established area of organic chemistry, with a plethora of methods available, ranging from classical condensation reactions to modern, sustainable approaches.

Condensation Reactions of 2-Aminobenzenethiol Derivatives

The most prevalent method for constructing the benzothiazole core is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. nih.gov This versatile reaction can be adapted to introduce a wide range of substituents at the 2-position of the benzothiazole ring.

With Aldehydes: The reaction of 2-aminobenzenethiol with aldehydes is a direct and efficient route to 2-substituted benzothiazoles. mdpi.comresearchgate.net This reaction often proceeds under mild conditions and can be catalyzed by various reagents, including acids, bases, and metal catalysts. mdpi.comresearchgate.net For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been used to facilitate this condensation. mdpi.com Another approach utilizes sulfamic acid as a recyclable catalyst in water at room temperature. researchgate.net

With Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also serve as the one-carbon source in the condensation with 2-aminobenzenethiol. nih.govresearchgate.net These reactions typically require higher temperatures or the use of activating agents to facilitate the initial amide formation, which is then followed by cyclization. For example, N-protected amino acids have been condensed with 2-aminothiophenol using molecular iodine as a mild Lewis acid catalyst in solvent-free conditions. mdpi.com

With Ketones: Ketones can also be employed, leading to 2,2-disubstituted benzothiazolines, which can then be oxidized to the corresponding benzothiazoles. mdpi.com

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Aminobenzenethiol | Benzaldehyde | H₂O₂/HCl, Ethanol, RT | 2-Phenylbenzothiazole (B1203474) |

| 2-Aminobenzenethiol | Benzaldehyde | Sulfamic acid, Water, RT | 2-Phenylbenzothiazole |

| 2-Aminobenzenethiol | N-Boc-glycine | I₂, Solvent-free | 2-(Boc-aminomethyl)benzothiazole |

| 2-Aminobenzenethiol | Acetone | p-Toluene sulfonic acid, 100°C | 2,2-Dimethylbenzothiazoline |

This table is for illustrative purposes and does not represent an exhaustive list.

Cyclization Reactions

An alternative to condensation reactions is the intramolecular cyclization of pre-functionalized precursors. These methods often offer greater control over the substitution pattern of the final benzothiazole.

From Thioamides: N-Arylthioamides can undergo oxidative cyclization to form benzothiazoles. indexcopernicus.comresearchgate.net This transformation can be achieved using various oxidizing agents, such as potassium ferricyanide (B76249) (Jacobsen cyclization), or through metal-catalyzed processes. researchgate.net For example, the cyclization of thiobenzanilides can be mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA). indexcopernicus.com

From CO₂: In a green chemistry approach, carbon dioxide has been utilized as a C1 source for the synthesis of benzothiazoles from 2-aminothiophenols. mdpi.comnih.gov This reaction is typically catalyzed by a reagent such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in the presence of a hydrosilane. mdpi.com

From Halothiobenzanilides: Intramolecular C-S bond formation in o-halothiobenzanilides provides a route to 2-substituted benzothiazoles. indexcopernicus.com This cyclization can be promoted by palladium or copper catalysts. indexcopernicus.com

Visible Light-Mediated Photochemical Synthesis Approaches

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. chemrxiv.orgresearchgate.net This approach offers mild reaction conditions and often avoids the use of harsh reagents.

Several photochemical methods for benzothiazole synthesis have been developed. chemrxiv.orgchemrxiv.org One strategy involves the visible-light-mediated cyclization of thiobenzanilides using a photosensitizer, such as riboflavin, and a sacrificial oxidant. chemrxiv.orgorganic-chemistry.org Another approach utilizes a photocatalyst-free system where an in situ-generated disulfide acts as a photosensitizer to activate molecular oxygen. organic-chemistry.org Furthermore, visible light can promote the alkylation and acylation of the benzothiazole core itself. rsc.org

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to minimize environmental impact. nih.govairo.co.in Key strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. mdpi.comairo.co.in

Catalysis: Employing catalysts, including biocatalysts, organocatalysts, and recyclable heterogeneous catalysts, to improve efficiency and reduce waste. mdpi.comairo.co.in

Energy Efficiency: Utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption. nih.govairo.co.in For example, the condensation of 2-aminothiophenols with chloroacetyl chloride can be efficiently carried out under microwave irradiation. nih.gov

Stereoselective and Regioselective Installation of the 1-Phenyl-vinyl Moiety at the C6 Position

The introduction of the 1-phenyl-vinyl group at the C6 position of the benzothiazole ring requires careful consideration of regioselectivity. If the benzothiazole core is synthesized first, a pre-existing substituent at the 6-position is necessary to direct the installation of the vinyl group.

Common strategies for C-C bond formation at an aromatic ring include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are powerful tools for this purpose. For a Suzuki coupling, a 6-halobenzothiazole would be reacted with a phenylvinylboronic acid or its ester. Conversely, a 6-benzothiazoleboronic acid could be coupled with a phenylvinyl halide.

Wittig-type Reactions: If a 6-formylbenzothiazole is available, a Wittig reaction with a suitable phosphonium (B103445) ylide derived from a benzyl (B1604629) halide would yield the desired 1-phenyl-vinyl group.

Friedel-Crafts Type Reactions: Direct acylation of the benzothiazole ring at the 6-position with a phenylacetyl chloride, followed by reduction and elimination, could also be a viable, though potentially less regioselective, route.

The stereoselectivity of the double bond (E/Z isomerism) would depend on the specific reaction conditions and the nature of the reactants and catalysts used. For many applications, a specific isomer may be desired, necessitating careful optimization of the synthetic method.

Vinyl C-C Bond Forming Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel Condensation)

The creation of the vinyl linkage is a critical step in the synthesis of 6-(1-phenyl-vinyl)-benzothiazole. Several established olefination reactions can be employed for this purpose, starting from a suitable benzothiazole precursor, typically 6-acetylbenzothiazole (B10754) or 6-formylbenzothiazole.

Wittig Reaction:

The Wittig reaction is a widely used method for forming alkenes from carbonyl compounds and phosphonium ylides. masterorganicchemistry.comnih.gov In the context of synthesizing 6-(1-phenyl-vinyl)-benzothiazole, this would involve the reaction of 6-acetylbenzothiazole with a benzyl-substituted phosphonium ylide. The ylide is typically generated in situ by treating benzyltriphenylphosphonium (B107652) chloride with a strong base like sodium hydroxide (B78521) or n-butyllithium. masterorganicchemistry.comumkc.eduudel.eduyoutube.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.orglibretexts.org

A general experimental procedure would involve stirring 6-acetylbenzothiazole and benzyltriphenylphosphonium chloride in a suitable solvent, such as dichloromethane (B109758) or dimethylformamide, followed by the addition of a base. umkc.eduudel.edumnstate.edu The reaction can often be monitored by a color change, as the phosphonium ylide is often brightly colored. mnstate.edu The stereochemistry of the resulting alkene (E or Z isomer) is dependent on the nature of the ylide; unstabilized ylides tend to favor the Z-alkene, while stabilized ylides favor the E-alkene. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction:

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.orgyoutube.com This reaction typically offers excellent E-selectivity for the resulting alkene and has the significant advantage that the water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification. wikipedia.orgyoutube.com For the synthesis of 6-(1-phenyl-vinyl)-benzothiazole, 6-acetylbenzothiazole would be reacted with the anion of diethyl benzylphosphonate. The phosphonate carbanion is generated by treatment with a base such as sodium ethoxide. youtube.com

The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups and specific bases like potassium bis(trimethylsilyl)amide (KHMDS), can be used to obtain the Z-alkene with high selectivity. youtube.com

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.gov To synthesize 6-(1-phenyl-vinyl)-benzothiazole via this route, one could envision a reaction between 6-formylbenzothiazole and a compound containing a phenyl-activated methylene group, such as phenylacetic acid or its derivatives, in the presence of a base like piperidine (B6355638) or an ammonium (B1175870) salt. A relevant example is the sequential Knoevenagel condensation/cyclization of 2-(1-phenylvinyl)benzaldehyde with malonates. nih.gov This demonstrates the feasibility of forming a phenyl-substituted vinyl group attached to a benzaldehyde, a close structural analog to the target benzothiazole system.

| Reaction | Benzothiazole Precursor | Reagent | Typical Base | Key Features |

| Wittig | 6-Acetylbenzothiazole | Benzyltriphenylphosphonium chloride | NaOH, n-BuLi | Forms C=C bond; byproduct can be difficult to remove. youtube.commnstate.edu |

| HWE | 6-Acetylbenzothiazole | Diethyl benzylphosphonate | NaOEt, KHMDS | High E-selectivity; water-soluble byproduct. wikipedia.orgyoutube.comyoutube.com |

| Knoevenagel | 6-Formylbenzothiazole | Phenylacetic acid derivative | Piperidine | Reaction with active methylene compounds. nih.gov |

Coupling Reactions for Phenyl Group Introduction (e.g., Suzuki-Miyaura, Heck-type)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and can be employed to construct the 6-(1-phenyl-vinyl)-benzothiazole framework. These methods typically involve the coupling of a halogenated benzothiazole with a suitable vinyl partner or vice versa.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. To synthesize 6-(1-phenyl-vinyl)-benzothiazole, one could couple a 6-halobenzothiazole (e.g., 6-bromo- or 6-iodobenzothiazole) with a (1-phenylvinyl)boronic acid or its ester derivative. This reaction is known for its high functional group tolerance and generally mild reaction conditions. researchgate.net The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. A variety of palladium catalysts and ligands can be employed, and the choice can influence the reaction efficiency. researchgate.netbeilstein-journals.org

Heck-type Reactions:

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgnumberanalytics.comnumberanalytics.com For the synthesis of 6-(1-phenyl-vinyl)-benzothiazole, a 6-halobenzothiazole could be coupled with styrene. researchgate.netsctunisie.org The reaction typically proceeds with a palladium(II) precatalyst, such as palladium(II) acetate, which is reduced in situ to the active palladium(0) species. wikipedia.org The mechanism involves oxidative addition of the palladium(0) to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the product. numberanalytics.comnumberanalytics.com The reaction is often carried out in the presence of a phosphine (B1218219) ligand and a base like triethylamine (B128534) or potassium carbonate. wikipedia.org

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Key Features |

| Suzuki-Miyaura | 6-Halobenzothiazole | (1-Phenylvinyl)boronic acid | Pd(0) complex, Base | High functional group tolerance, mild conditions. researchgate.netbeilstein-journals.org |

| Heck | 6-Halobenzothiazole | Styrene | Pd(OAc)₂, Phosphine ligand, Base | Forms C-C bond between an aryl halide and an alkene. wikipedia.orgresearchgate.netsctunisie.org |

Directed C-H Activation and Functionalization Strategies at Benzothiazole Scaffolds

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic and heteroaromatic compounds. While functionalization at the C2 position of benzothiazole is common, C-H activation on the benzo-fused ring is more challenging but achievable. The synthesis of 6-(1-phenyl-vinyl)-benzothiazole through this route would ideally involve the direct vinylation of a 6-unsubstituted or a suitably directed 6-substituted benzothiazole at the C6 position.

Recent studies have shown the vinylic C-H activation of styrenes using bimetallic iron-aluminum complexes, leading to (E)-β-metalated products which can be further functionalized. acs.orgtuwien.at While not a direct route to the target compound, this demonstrates the feasibility of activating C-H bonds in styrene derivatives. Another approach could involve a rhodium- or palladium-catalyzed C-H vinylation of the benzothiazole ring. For instance, rhodium-catalyzed vinylation of aromatics using vinyl acetates has been reported, offering a potential pathway if regioselectivity for the C6 position can be controlled. mdpi.com The directing group approach, where a functional group on the benzothiazole ring directs the metal catalyst to a specific C-H bond, could also be a viable strategy.

Derivatization and Further Functionalization of the 6-(1-Phenyl-vinyl)-benzothiazole System

Once synthesized, the 6-(1-phenyl-vinyl)-benzothiazole system offers several sites for further derivatization, allowing for the generation of a library of related compounds for structure-activity relationship studies.

The vinyl group is a versatile handle for further transformations. It can undergo a variety of reactions, including:

Hydrogenation: Reduction of the double bond to an ethyl linkage.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

Epoxidation: Formation of an epoxide ring using peroxy acids.

Hydroboration-oxidation: Conversion to an alcohol.

Polymerization: The vinyl group can potentially participate in polymerization reactions.

The benzothiazole ring itself can also be functionalized. The benzene (B151609) part of the heterocycle can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be influenced by the existing 1-phenyl-vinyl substituent. pearson.comchegg.com The thiazole ring is generally electron-withdrawing. Additionally, modern cross-coupling and C-H activation methods could potentially be used to introduce further substituents onto the benzothiazole core. Studies on styrylbenzazoles have shown that modifications on both the benzazole moiety and the styryl ring can significantly tune the photochemical properties of the molecules, suggesting a rich area for derivatization. diva-portal.org

The phenyl group attached to the vinyl moiety is also amenable to functionalization, primarily through electrophilic aromatic substitution. The position of substitution will be directed by the vinylbenzothiazole substituent.

Mechanistic Investigations of Synthetic Routes and Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

The Wittig reaction mechanism has been a subject of extensive study. For unstabilized and semi-stabilized ylides, the currently accepted mechanism involves a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly, under kinetic control, especially in lithium salt-free conditions. masterorganicchemistry.comwikipedia.orglibretexts.org The stereochemical outcome (Z/E selectivity) is determined at the stage of oxaphosphetane formation.

The Horner-Wadsworth-Emmons reaction also proceeds through an oxaphosphetane intermediate. wikipedia.orgyoutube.com The generally observed high E-selectivity is attributed to the thermodynamic stability of the anti-periplanar arrangement of the substituents in the transition state leading to the oxaphosphetane.

The Heck reaction mechanism involves a catalytic cycle with palladium(0) and palladium(II) intermediates. wikipedia.orgnumberanalytics.comnumberanalytics.com The key steps are oxidative addition of the aryl halide to Pd(0), coordination and migratory insertion of the alkene, and β-hydride elimination. The regioselectivity of the alkene insertion and the stereochemistry of the final product are key aspects of mechanistic studies in this area.

Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.netbeilstein-journals.org The nature of the ligand, base, and solvent can significantly influence the efficiency of each step in the cycle.

While specific mechanistic studies on the synthesis of 6-(1-phenyl-vinyl)-benzothiazole are not widely available, the general principles of these well-established reactions provide a strong framework for understanding the transformations involved. Computational studies, such as Density Functional Theory (DFT), on related systems have provided deeper insights into the transition states and energy profiles of these reactions.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and spatial arrangement of atoms.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In 6-(1-phenyl-vinyl)-benzothiazole, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the benzothiazole (B30560) ring system, the phenyl group, and the vinylic group.

The aromatic protons on the benzothiazole and phenyl rings would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would depend on the substitution pattern and the electronic effects of the neighboring groups. For instance, protons on the benzothiazole moiety adjacent to the sulfur and nitrogen atoms would likely experience different shielding effects.

The vinylic protons, part of the C=CH₂ group, would also exhibit characteristic signals. These are typically found in the region of δ 5.0 to 6.5 ppm. The geminal coupling between the two vinylic protons would result in a distinct splitting pattern.

A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related benzothiazole derivative showed aromatic protons in the range of δ 6.87–8.14 ppm as a multiplet. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 6-(1-Phenyl-vinyl)-benzothiazole

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Benzothiazole Aromatic Protons | 7.5 - 8.5 |

| Phenyl Aromatic Protons | 7.2 - 7.6 |

| Vinylic Protons | 5.0 - 6.5 |

This table is predictive and based on general principles of NMR spectroscopy.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in 6-(1-phenyl-vinyl)-benzothiazole would produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the aromatic rings (benzothiazole and phenyl) would resonate in the downfield region, typically between δ 110 and 160 ppm. The chemical shifts would be influenced by the heteroatoms (N and S) in the benzothiazole ring and the vinyl substituent. The carbon atom of the C=N group in the thiazole (B1198619) ring would appear at a significantly downfield shift.

The vinylic carbons would have characteristic shifts in the range of δ 100 to 140 ppm. The quaternary carbon of the vinyl group attached to the phenyl and benzothiazole rings would also be identifiable.

For a comparable benzothiazole derivative, ¹³C NMR signals for aromatic carbons were observed in the range of δ 113.0 to 162.7 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 6-(1-Phenyl-vinyl)-benzothiazole

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Benzothiazole Aromatic Carbons | 115 - 155 |

| Phenyl Aromatic Carbons | 125 - 140 |

| Vinylic Carbons | 110 - 145 |

| Thiazole C=N Carbon | >160 |

This table is predictive and based on general principles of NMR spectroscopy.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For 6-(1-phenyl-vinyl)-benzothiazole, COSY would show cross-peaks between adjacent protons on the phenyl and benzothiazole rings, as well as between the geminal vinylic protons. This helps to piece together the spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the directly attached carbon atoms. This allows for the unambiguous assignment of each carbon atom that bears hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the different fragments of the molecule, such as the link between the vinyl group and the benzothiazole and phenyl rings. The formation of an inclusion complex of a related benzothiazole derivative was confirmed using 2D NMR techniques including COSY, HSQC, and HMBC. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 6-(1-phenyl-vinyl)-benzothiazole, the FT-IR and Raman spectra would be expected to show a number of key bands:

C=N Stretching: A sharp and intense band in the region of 1640-1500 cm⁻¹ is characteristic of the C=N stretching vibration within the benzothiazole ring. researchgate.net

C=C Stretching: The stretching vibrations of the aromatic rings and the vinyl group would appear in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while vinylic C-H stretches also appear in this region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) and benzothiazole rings would be seen in the 900-690 cm⁻¹ region, providing information about the substitution pattern.

C-S Stretching: The C-S stretching vibration of the thiazole ring is expected to appear in the 800-700 cm⁻¹ range. researchgate.net

The FT-IR and Raman spectra are often complementary, as some vibrations that are weak in FT-IR may be strong in Raman, and vice-versa.

Table 3: Characteristic Vibrational Frequencies for 6-(1-Phenyl-vinyl)-benzothiazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic & Vinylic) | Stretching | >3000 |

| C=N (Thiazole) | Stretching | 1640 - 1500 |

| C=C (Aromatic & Vinylic) | Stretching | 1600 - 1450 |

| C-H (Aromatic & Vinylic) | Bending (out-of-plane) | 900 - 690 |

| C-S (Thiazole) | Stretching | 800 - 700 |

This table is based on established correlations in vibrational spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For 6-(1-phenyl-vinyl)-benzothiazole (C₁₅H₁₁NS), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass (237.0612). guidechem.com The presence of a single nitrogen atom means the nominal molecular weight is an odd number, which is consistent with the nitrogen rule in mass spectrometry. libretexts.org

Electron ionization (EI) is a common method that causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that can help to identify the structure. Potential fragmentation pathways for 6-(1-phenyl-vinyl)-benzothiazole could include:

Loss of a hydrogen radical (H•): Leading to a fragment at [M-1]⁺.

Loss of a methyl radical (•CH₃): This is less likely but could occur through rearrangement.

Cleavage of the vinyl group: This could lead to fragments corresponding to the benzothiazole and phenyl moieties.

Fragmentation of the benzothiazole ring: This could involve the loss of HCN or S.

The analysis of these fragment ions helps to confirm the presence of the different structural units within the molecule. The fragmentation of ions can occur through direct cleavage of single bonds or through rearrangements. libretexts.org

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region.

The 6-(1-phenyl-vinyl)-benzothiazole molecule possesses an extended conjugated π-system, encompassing the benzothiazole ring, the vinyl bridge, and the phenyl group. This extensive conjugation is expected to result in strong absorption bands in the UV region.

Typically, benzothiazole itself exhibits absorption bands around 220, 250, and 285 nm. researchgate.net The extended conjugation in 6-(1-phenyl-vinyl)-benzothiazole would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The UV-visible absorption spectra of benzothiazole derivatives generally show an intense charge-transfer absorption band. researchgate.net The specific λmax values would be influenced by the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima for 6-(1-Phenyl-vinyl)-benzothiazole

| Electronic Transition | Expected Wavelength Range (λmax, nm) |

| π → π | 300 - 400 |

| n → π | Could be present, but may be obscured by stronger π → π* transitions |

This table is predictive and based on the principles of electronic spectroscopy and data from related compounds. researchgate.net

X-ray Crystallography Data for 6-(1-Phenyl-vinyl)-benzothiazole Not Found

A thorough search for X-ray crystallography data for the specific chemical compound 6-(1-Phenyl-vinyl)-benzothiazole did not yield any publicly available crystallographic studies. Consequently, detailed information regarding its solid-state molecular and supramolecular architecture, which is determined through single-crystal X-ray diffraction analysis, could not be obtained.

While crystallographic data exists for related benzothiazole derivatives, no specific structural elucidation for 6-(1-Phenyl-vinyl)-benzothiazole has been reported in the searched scientific literature. This includes the absence of data on its crystal system, space group, unit cell dimensions, and atomic coordinates. Therefore, a detailed analysis of its molecular geometry, intermolecular interactions, and packing in the solid state is not possible at this time.

Further research and successful crystallization of 6-(1-Phenyl-vinyl)-benzothiazole would be required to perform X-ray diffraction analysis and provide the empirical data necessary for a complete structural characterization.

Elucidation of Photophysical Properties

Electronic Absorption Characteristics

The absorption of ultraviolet-visible light by the molecule promotes electrons from the ground state to a higher energy excited state. The characteristics of this absorption are dictated by the molecule's electronic structure.

Absorption Maxima (λabs) and Molar Extinction Coefficients (ε)

The electronic absorption spectrum of compounds featuring a 2-phenylbenzothiazole (B1203474) framework typically displays intense bands in the ultraviolet region. researchgate.net The presence of a vinyl linker extending the conjugation between the phenyl ring and the benzothiazole (B30560) moiety is expected to cause a bathochromic (red) shift in the absorption maximum compared to simpler 2-phenylbenzothiazoles.

For analogous compounds, the molar extinction coefficients (ε) are typically in the range of 30,000 to 80,000 M⁻¹cm⁻¹, which is characteristic of highly conjugated organic dyes. nih.gov The primary absorption band's position is sensitive to the substitution pattern on the phenyl ring. Electron-donating groups generally lead to a significant red shift. nih.gov For instance, derivatives of 2-phenylbenzothiazole show absorption maxima that are strongly influenced by the electronic nature of substituents.

Interactive Table: Absorption Data for Analogous Benzothiazole Derivatives

| Compound | λabs (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| 2-(4'-methoxyphenyl)benzothiazole | 372 | Not Specified | Dichloromethane (B109758) |

| 2-(4'-(N,N-diethylamino)phenyl)benzothiazole | 406 | Not Specified | Dichloromethane |

| BF₂-substituted benzothiazole derivatives | 350-450 | 30,000-80,000 | Toluene |

Note: The data presented is for structurally related compounds to infer the expected properties of 6-(1-Phenyl-vinyl)-benzothiazole.

Nature of Electronic Transitions (e.g., π-π, Intramolecular Charge Transfer (ICT))*

The electronic transitions observed in 6-(1-Phenyl-vinyl)-benzothiazole are primarily of two types:

π-π* Transitions: These high-energy transitions are localized on the aromatic systems of the benzothiazole and phenyl rings. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of conjugated molecules. nih.gov

Intramolecular Charge Transfer (ICT): Due to the donor-acceptor nature of the molecule, a significant electronic transition involves the transfer of electron density from the electron-rich phenyl-vinyl moiety (donor) to the electron-deficient benzothiazole moiety (acceptor). nih.govrsc.org This ICT transition typically corresponds to the lowest energy absorption band and is highly sensitive to the molecular environment. In many donor-acceptor benzothiazoles, the excited state is more polar than the ground state due to this charge separation. nih.govacs.org

Solvatochromic Effects on Absorption Spectra in Various Media

Solvatochromism refers to the change in a substance's color—and thus its absorption or emission spectrum—with a change in solvent polarity. For molecules with a significant ICT character, this effect is pronounced. The lowest energy absorption band of 6-(1-Phenyl-vinyl)-benzothiazole is expected to exhibit a positive solvatochromic shift (a red shift) as the solvent polarity increases. acs.org

This phenomenon occurs because a polar solvent will more effectively stabilize the highly polar ICT excited state than the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for the electronic transition and shifting the absorption maximum to a longer wavelength. researchgate.netnih.gov Studies on various benzothiazole derivatives confirm that their excited states are generally more polar than their ground states, leading to notable solvatochromic behavior. nih.gov

Fluorescence and Luminescence Behavior

Following absorption of light, the excited molecule can return to the ground state by emitting a photon, a process known as fluorescence.

Emission Maxima (λem) and Spectral Shape Characteristics

Benzothiazole derivatives are known to be fluorescent, with emission typically occurring in the blue to green region of the visible spectrum. nih.gov For example, various 2-phenylbenzothiazole derivatives synthesized via Suzuki coupling show fluorescence emission maxima in the range of 380 nm to 450 nm. researchgate.net The emission spectrum is generally a broad, unstructured band that is a mirror image of the lowest energy absorption band.

The emission wavelength is also subject to solvatochromic shifts. Consistent with the stabilization of the polar ICT excited state, the emission maximum (λem) is expected to red-shift significantly in more polar solvents. This results in a large Stokes shift (the difference between the absorption and emission maxima), a characteristic feature of many benzothiazole dyes. nih.gov

Interactive Table: Emission Data for Analogous Benzothiazole Derivatives

| Compound | λem (nm) | Solvent |

| 2-(4'-Biphenyl)benzothiazole | 382 | Dichloromethane |

| 2-(4'-(4-Methoxyphenyl)phenyl)benzothiazole | 398 | Dichloromethane |

| 2-(4'-(4-N,N-Dimethylaminophenyl)phenyl)benzothiazole | 448 | Dichloromethane |

Note: The data presented is for structurally related compounds to infer the expected properties of 6-(1-Phenyl-vinyl)-benzothiazole.

Fluorescence Quantum Yields (Φf) and Efficiency of Light Emission

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. While many benzothiazoles are fluorescent, their quantum yields can vary dramatically based on their structure and environment. nih.govresearchgate.net A key factor governing the fluorescence efficiency in styryl-benzothiazole analogues is the competition from a non-radiative decay pathway known as the Twisted Intramolecular Charge Transfer (TICT) state. bsu.by

Upon excitation to the ICT state, the molecule can undergo rotation around the single bond connecting the donor and acceptor moieties. This leads to a "twisted" conformation that is non-emissive and provides an efficient pathway for the molecule to return to the ground state without emitting light. acs.orgbsu.by Consequently, in low-viscosity solvents where this molecular rotation is facile, the fluorescence quantum yield can be extremely low. bsu.by However, in viscous solvents or in the solid state, this rotation is restricted, which blocks the formation of the TICT state. This restriction enhances the radiative decay, leading to a significant increase in the fluorescence quantum yield, a phenomenon known as Aggregation-Induced Emission (AIE). researchgate.net

Stokes' Shifts and Energy Relaxation Pathways

The Stokes shift, the difference in wavelength between the maxima of the absorption and emission spectra, is a critical parameter for fluorescent molecules, particularly in applications like bioimaging where it helps to minimize background interference. wikipedia.orgmdpi.com For molecules like 6-(1-Phenyl-vinyl)-benzothiazole, a significant Stokes shift is anticipated due to the potential for intramolecular charge transfer (ICT) upon excitation. The benzothiazole moiety can act as an electron acceptor, while the styryl (phenyl-vinyl) portion can act as an electron donor.

Upon absorption of a photon, the molecule transitions to an excited state with a different electronic distribution, leading to a more polar excited state compared to the ground state. nih.gov This change in dipole moment induces a reorganization of the surrounding solvent molecules, a process known as solvent relaxation. This relaxation lowers the energy of the excited state before fluorescence emission occurs, resulting in an emission at a lower energy (longer wavelength) than absorption. wikipedia.orgnih.gov This ICT character and subsequent solvent relaxation are primary energy relaxation pathways contributing to the Stokes shift.

In various related 2-phenylbenzothiazole derivatives, large Stokes shifts are common, often enhanced by the specific functional groups attached. nih.gov For instance, certain styrylquinoline dyes with a Schiff base fragment exhibit Stokes shifts as large as 152 nm (8169 cm⁻¹) in ethanol (B145695), a phenomenon also attributed to an ICT mechanism. mdpi.com While a precise value for 6-(1-Phenyl-vinyl)-benzothiazole is not available, its D-π-A (Donor-π-Acceptor) like structure suggests that a notable Stokes shift is a key feature of its photophysical profile.

Excited State Lifetimes (τf) and Radiative/Non-Radiative Decay Kinetics

The excited state lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. This return can occur through radiative decay (fluorescence) or non-radiative decay pathways. The kinetics of these competing processes determine the molecule's fluorescence quantum yield (the efficiency of light emission).

For 6-(1-Phenyl-vinyl)-benzothiazole, a principal non-radiative decay pathway is likely the torsional rotation of the phenyl group and the benzothiazole group around the vinyl C-C single and double bonds. acs.org In solution, these intramolecular rotations are typically fast and provide an efficient channel for the excited-state energy to dissipate as heat, leading to a low fluorescence quantum yield. This is a common characteristic of molecules known as "molecular rotors." acs.org

In studies of related benzothiazole-based D-π-A-π-D systems, trans-cis photoisomerization around the vinyl double bond is identified as a significant non-radiative decay mechanism that contributes to photobleaching. nih.gov The efficiency of these non-radiative pathways is highly sensitive to the molecule's environment. In viscous solvents or rigid matrices, these intramolecular rotations are hindered, which blocks the non-radiative decay channel and consequently increases both the excited-state lifetime and the fluorescence quantum yield. acs.org Solid-state lifetime measurements on model compounds for poly(p-phenylenebenzobisthiazole) (PBT) have shown biexponential luminescence decay, indicating complex decay kinetics in the aggregated state. capes.gov.br

Advanced Photophysical Phenomena

Aggregation-Induced Emission (AIE) Mechanisms and Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule that is weakly or non-emissive in dilute solution becomes highly luminescent upon aggregation in a poor solvent or in the solid state. acs.orgpku.edu.cn The structural framework of 6-(1-Phenyl-vinyl)-benzothiazole, which resembles stilbene (B7821643) derivatives like tetraphenylethylene (B103901) (TPE), makes it a prime candidate for exhibiting AIE.

The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM), which includes the restriction of intramolecular rotations (RIR). acs.orgpku.edu.cn In a dilute solution, the phenyl and benzothiazole moieties of 6-(1-Phenyl-vinyl)-benzothiazole can freely rotate, providing non-radiative pathways for the decay of excitons and thus quenching fluorescence. When the molecules aggregate, for instance in a mixture of a good solvent and a poor solvent (e.g., THF/water), the physical constraint imposed by neighboring molecules severely restricts these rotations. This blockage of non-radiative channels opens up the radiative decay pathway, leading to a dramatic increase in fluorescence intensity. acs.orgmdpi.com

This behavior is well-documented in structurally analogous compounds. For example, novel luminogens based on methoxyquinolone-benzothiazole hybrids connected by a vinyl group show a significant enhancement in emission when the water fraction in a THF solution exceeds 70%. mdpi.com This demonstrates the classic AIE characteristic of these vinyl-linked benzothiazole systems.

| Compound | Solvent System | Observation | Mechanism |

|---|---|---|---|

| Methoxyquinolone-Benzothiazole Hybrids | THF/Water Mixtures | Significant emission increase and red-shift observed when water fraction > 70%. | Aggregation-Induced Emission (AIE) due to Restriction of Intramolecular Motion (RIM). |

Excited-State Intramolecular Proton Transfer (ESIPT) Pathways

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred from a donor to an acceptor group within the same molecule upon electronic excitation. mdpi.com This process typically requires the presence of a hydrogen-bond-donating group (like -OH or -NH₂) positioned in close proximity to a proton-accepting atom (like a nitrogen atom in a heterocycle). uni-muenchen.de ESIPT results in a tautomeric form of the molecule with a distinct, large Stokes-shifted emission. wsr-j.org

A classic example is 2-(2'-hydroxyphenyl)benzothiazole (HBT), where upon excitation, the phenolic proton is transferred to the nitrogen atom of the benzothiazole ring. wsr-j.orgnih.gov This process is ultrafast and leads to a dual fluorescence in some solvents. researchgate.net

However, examining the structure of 6-(1-Phenyl-vinyl)-benzothiazole , it lacks the requisite intramolecular hydrogen-bond-donating group, such as a hydroxyl group on the phenyl ring at a position ortho to the vinyl linker that would allow for hydrogen bonding with the benzothiazole nitrogen. Therefore, the canonical ESIPT pathway is not an expected de-excitation mechanism for this specific compound. Its photophysical properties are governed by other processes like ICT and intramolecular rotations.

Thermo-, Mechano-, and Acidochromism and Their Optical Responses

Chromism refers to the reversible change in the color of a compound in response to an external stimulus. For 6-(1-Phenyl-vinyl)-benzothiazole, several types of chromism could be anticipated based on its molecular structure and findings from related materials.

Thermochromism (response to heat) and Mechanochromism (response to mechanical force like grinding) in fluorescent molecular solids are often linked to changes in the molecular packing arrangement. rsc.orgrsc.org Applying pressure or heat can disrupt a stable crystalline state (J- or H-aggregates) and transform it into a more disordered, amorphous state. This change in intermolecular interactions and packing mode alters the electronic energy levels and can lead to a significant shift in the fluorescence color. rsc.org For instance, compounds containing benzothiadiazole linked to tetraphenylethenes exhibit mechanochromism, where the solid-state structure can be changed from crystalline to amorphous forms by grinding, leading to different emission colors. rsc.org

Acidochromism (response to pH change) involves the protonation or deprotonation of the molecule. The benzothiazole moiety contains a nitrogen atom that is basic and can be protonated in an acidic medium. Protonation would significantly alter the electron-accepting nature of the benzothiazole ring, thereby modifying the ICT character of the molecule and causing a shift in its absorption and emission spectra. This response is a common feature in nitrogen-containing heterocyclic dyes.

Advanced Computational and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, offering a window into the distribution of electrons within a molecule and how this dictates its physical and chemical properties.

Density Functional Theory (DFT) has become a primary computational method for accurately predicting the molecular structure and energetics of organic compounds, including benzothiazole (B30560) derivatives. scirp.orgajrconline.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently employed, often with basis sets like 6-311++G(d,p), to perform geometry optimization in the gas phase. nbu.edu.sa This process calculates the lowest energy arrangement of atoms, providing the most stable three-dimensional structure of the molecule. bohrium.com

For benzothiazole derivatives, DFT calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. ajrconline.org In a study on related 2-substituted 1,3-benzothiazoles, DFT optimization revealed that the C-C bond lengths between the thiazole (B1198619) ring and a substituent group are typically in the range of 1.457–1.480 Å. nbu.edu.sa The C=N bond length within the thiazole ring varies depending on the electronic nature of the substituent. nbu.edu.sa These computational models can also determine the relative stability of different conformers, such as those arising from rotation around single bonds. nbu.edu.sa The energetics data from DFT helps to understand the stability of the molecule, with a lower HOMO-LUMO energy gap often suggesting greater chemical stability in conjugated systems. nbu.edu.sa

Table 1: Calculated Geometric Parameters for a Representative Vinyl-Benzothiazole Derivative

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-C (substituent) | 1.457 |

| Bond Length | C=N (thiazole) | ~1.294 - 1.341 |

| Bond Angle | S-C-N (thiazole) | <120° |

Note: Data is based on a representative 2-vinyl-1,3-benzothiazole (B1645818) and may vary slightly for the 6-(1-Phenyl-vinyl)-benzothiazole isomer. The deviation of the S-C-N angle from 120° indicates distortion due to the substituent. nbu.edu.sa

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for investigating electronically excited states. rsc.orguci.edu It is widely used to calculate vertical excitation energies and oscillator strengths, which directly translate into the simulation of UV-Visible absorption spectra. uci.eduresearchgate.net This allows for a direct comparison between theoretical predictions and experimental spectroscopic data.

TD-DFT has proven effective for a variety of benzoxazoles and benzothiazoles, demonstrating good agreement with experimental absorption and fluorescence frequencies. researchgate.net For many medium-sized organic molecules, TD-DFT can achieve a mean accuracy of approximately 0.3 eV for vertical excitation energies. chemrxiv.org The analysis of the orbitals involved in these electronic transitions provides insights into the nature of the excited state, such as identifying it as a local excitation (LE) or involving intramolecular charge transfer (ICT). chemrxiv.orgresearchgate.net This information is critical for designing molecules with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs). haramaya.edu.et

Beyond DFT, other computational methods are also employed. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameters but are often more computationally demanding. nih.govnih.gov Studies comparing HF and DFT methods for benzothiazole derivatives have often found that DFT functionals like B3LYP provide results that are in better agreement with experimental data, particularly for vibrational frequencies. nih.gov

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but generally less accurate alternative for large molecules. The choice of method depends on the desired balance between accuracy and computational cost. For detailed electronic structure and property prediction of molecules like 6-(1-Phenyl-vinyl)-benzothiazole, DFT and TD-DFT remain the most balanced and widely trusted approaches. scirp.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are the key players in chemical reactions and electronic transitions. The HOMO, acting as the electron donor, and the LUMO, acting as the electron acceptor, govern the molecule's reactivity and electronic properties. scirp.org The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

In benzothiazole derivatives, the spatial distribution of these orbitals is critical. For instance, FMO analysis of antitumor 2-(4-aminophenyl)benzothiazoles revealed that the distribution of the HOMO in a reactive intermediate perfectly correlates with its metabolic activation pathway. nih.gov DFT calculations provide detailed maps of the HOMO and LUMO electron density distributions across the molecular framework. For 6-(1-Phenyl-vinyl)-benzothiazole, the HOMO is expected to be distributed across the π-conjugated system, including the phenyl and vinyl groups, while the LUMO would also be delocalized over the aromatic structure.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a critical parameter that directly influences the molecule's optical and electronic properties. nih.gov A smaller energy gap generally corresponds to a molecule that is more easily excited, leading to absorption of light at longer wavelengths (a bathochromic or red shift). nih.gov Therefore, the HOMO-LUMO gap is inversely related to the wavelength of the maximum absorption (λ_max) in the UV-Vis spectrum.

Computational studies on benzothiazole derivatives have quantified this relationship. For example, a 2-vinyl-1,3-benzothiazole was calculated to have a HOMO-LUMO gap of 4.70 eV, indicating significant chemical stability. nbu.edu.sa The ability to tune this gap by modifying the molecular structure, such as by adding electron-donating or electron-withdrawing groups, is a fundamental strategy in the design of materials for optoelectronic applications. haramaya.edu.etnih.gov A small HOMO-LUMO gap is also indicative of higher chemical reactivity and charge transfer characteristics within the molecule. ajrconline.orgnih.gov

Table 2: Frontier Molecular Orbital Energies for a Representative Vinyl-Benzothiazole

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | - | Electron-donating capacity |

| LUMO | - | Electron-accepting capacity |

| HOMO-LUMO Gap (E_gap) | 4.70 | Correlates with stability and optical properties |

Note: Data is based on calculations for 2-vinyl-1,3-benzothiazole. nbu.edu.sa Specific energy values for HOMO and LUMO were not detailed in the source, but the gap was explicitly provided.

Chemical Reactivity and Reaction Mechanism Elucidation

Reactivity of the Vinyl Group: Polymerization and Cycloaddition Potential

The exocyclic vinyl group in 6-(1-phenyl-vinyl)-benzothiazole is a site of high electron density, making it susceptible to a variety of chemical transformations, most notably polymerization and cycloaddition reactions.

The presence of the vinyl group suggests a potential for polymerization to form poly(vinyl benzothiazole) derivatives. Vinyl ketone polymers, such as phenyl vinyl ketone (PVK), are known to undergo backbone degradation upon exposure to UV light. rsc.org This property could be harnessed in the design of photodegradable polymers. Studies on poly(vinyl chloride) (PVC) have shown that incorporating benzothiazole (B30560) moieties can enhance the photostability of the polymer by acting as radical scavengers and reducing the elimination of HCl. nahrainuniv.edu.iqsemanticscholar.orgresearchgate.net The synthesis of poly(vinyl oxazolones) via nitroxide-mediated living free radical polymerization (LFRP) has been demonstrated with monomers like 2-vinyl-4,4-dimethyl-5-oxazolone (VDMO) and 2-(4′-vinyl)-phenyl-4,4-dimethyl-5-oxazolone (VPDMO). google.com This suggests that 6-(1-phenyl-vinyl)-benzothiazole could potentially be polymerized using similar controlled radical polymerization techniques.

The electron-rich double bond of the vinyl group is also a prime candidate for cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic systems. For instance, vinyldiazo compounds can undergo photo-cycloaddition reactions to form cyclopropenes, which can then participate in [3+2]-cycloaddition reactions with various dipoles. nih.gov While direct studies on 6-(1-phenyl-vinyl)-benzothiazole are limited, the reactivity of similar vinyl-substituted heterocycles suggests its potential to participate in various cycloaddition pathways, including Diels-Alder and 1,3-dipolar cycloadditions, to generate novel polycyclic structures containing the benzothiazole motif. The reaction of 6,7-dimethoxy-2H-1,3-benzothiazine with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to 1,4-dipolar cycloaddition products, showcasing the ability of the benzothiazine ring system to engage in such reactions. clockss.org

Reactivity of the Benzothiazole Core: Electrophilic and Nucleophilic Aromatic Substitution

The benzothiazole ring system is an electron-rich aromatic core, but the electron distribution is not uniform. The benzene (B151609) part of the ring system is generally more susceptible to electrophilic attack, while the thiazole (B1198619) part can be targeted by nucleophiles, particularly at the C2 position.

Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the benzothiazole ring typically occur on the fused benzene ring. chemicalbook.com The directing influence of the thiazole ring and the vinyl substituent at the 6-position will determine the regioselectivity of these reactions. For instance, the bromination of aminobenzothiazoles has been studied as a form of electrophilic substitution. rsc.org The conditions for such reactions, including the choice of solvent and catalyst, can significantly influence the outcome.

Nucleophilic Aromatic Substitution: The C2 position of the benzothiazole ring is susceptible to nucleophilic attack, especially when a good leaving group is present. rsc.org This reactivity allows for the introduction of a wide range of substituents at this position. nih.gov The reaction of benzothiazoles with triphenylphosphine (B44618) can form thiazol-2-yl-triphenylphosphonium salts, which then react with various nucleophiles to yield C2-functionalized benzothiazoles. acs.org Furthermore, nucleophilic aromatic substitution can proceed through an addition-elimination mechanism, particularly when the ring is activated by electron-withdrawing groups. youtube.com

Oxidation and Reduction Chemistry

The benzothiazole moiety and the vinyl group in 6-(1-phenyl-vinyl)-benzothiazole can undergo both oxidation and reduction reactions under appropriate conditions.

Oxidation of the benzothiazole ring can lead to the formation of benzothiazole N-oxides or other oxidized species. The vinyl group can be oxidatively cleaved to yield aldehydes or carboxylic acids. The choice of oxidizing agent will determine the extent and selectivity of the oxidation. For example, hydrogen peroxide in the presence of an acid has been used to catalyze the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes, indicating the stability of the benzothiazole core under these oxidative conditions. nih.govmdpi.com

Reduction of the benzothiazole ring is also possible, potentially leading to dihydrobenzothiazole or other reduced derivatives. The vinyl group can be readily reduced to the corresponding ethyl group by catalytic hydrogenation or other reducing agents.

Catalytic Applications and Ligand Development (e.g., in C-H activation catalysis)

Benzothiazole derivatives have emerged as important ligands in coordination chemistry and catalysis. Their ability to coordinate with a variety of metal centers makes them valuable scaffolds for the design of novel catalysts.

The nitrogen and sulfur atoms of the benzothiazole ring can act as donor atoms, forming stable complexes with transition metals. The 2-phenylbenzothiazole (B1203474) (pbt) fragment is a well-known chromophore used in the development of catalysts. mdpi.com The functionalization of the benzothiazole core allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the activity and selectivity of the metal catalysts.

In the realm of C-H activation, benzothiazole-containing compounds have shown promise. For instance, ruthenium-catalyzed intramolecular C-S coupling of N-arylthioureas to form 2-aminobenzothiazoles proceeds via an electrophilic ruthenation pathway. organic-chemistry.org This highlights the potential of benzothiazole derivatives to participate in and direct C-H functionalization reactions. The development of specific ligands based on the 6-(1-phenyl-vinyl)-benzothiazole scaffold could lead to new catalysts for a range of organic transformations.

Detailed Mechanistic Pathways for Photo-induced Reactions and Electron/Hydride Transfer

The photophysical and photochemical properties of 6-(1-phenyl-vinyl)-benzothiazole are of significant interest due to the presence of both a chromophoric benzothiazole unit and a reactive vinyl group.

Photo-induced Reactions: Visible light-mediated photoredox catalysis has become a powerful tool for the synthesis of benzothiazoles. chemrxiv.org These reactions often proceed through radical intermediates. For example, the photocatalyzed reaction of 2-aminothiophenols with aldehydes can involve the formation of an imine intermediate, followed by intramolecular cyclization and oxidation to the benzothiazole product. chemrxiv.org In some cases, the reaction mechanism is solvent-dependent, with hydrogen atom transfer (HAT) being favored in non-polar solvents and electron transfer being dominant in polar solvents. chemrxiv.org

Electron and Hydride Transfer: Electron transfer processes are fundamental to many reactions involving benzothiazole derivatives. Studies on the fragmentation of phenylboronic acid upon collision with potassium atoms have shown that electron transfer can lead to specific dissociation channels. researchgate.net While not directly on 6-(1-phenyl-vinyl)-benzothiazole, these studies provide insight into the behavior of phenyl-substituted compounds under electron transfer conditions. The benzothiazole nucleus can also participate in charge transfer complexes, which can stabilize radical intermediates and influence reaction pathways. researchgate.net Hydride transfer mechanisms are also plausible, particularly in redox reactions involving the benzothiazole core or the vinyl substituent.

Advanced Functional Material Applications

Organic Light-Emitting Diode (OLED) Components and Optoelectronic Devices

The benzothiazole (B30560) moiety is a well-regarded electron acceptor, and when incorporated into a π-conjugated system with an electron-donating group, it can form a donor-π-acceptor (D-π-A) type compound. researchgate.net This molecular design is fundamental to the development of materials for organic light-emitting diodes (OLEDs), as it facilitates the injection and transport of both holes and electrons, a crucial factor for efficient electroluminescence. researchgate.net Theoretical studies on related benzothiazole derivatives have shown that the HOMO-LUMO energy gap, which is critical for determining the emission color and efficiency of an OLED, can be effectively tuned by modifying the molecular structure. researchgate.net

Furthermore, related vinyl-carbazole derivatives have been successfully employed as host materials in phosphorescent OLEDs and as a component in white polymer light-emitting diodes (PLEDs). diva-portal.orgresearchgate.net This highlights the versatility of the vinyl-aryl structure in optoelectronic devices. The performance of such materials is often evaluated based on their photoluminescence quantum yield, charge carrier mobility, and thermal stability.

Fluorescent Chemical and Ion Sensors

The benzothiazole scaffold is a key component in the design of fluorescent chemosensors due to its inherent fluorescence and the ease with which its photophysical properties can be modulated upon interaction with specific analytes. nih.govnih.gov The development of sensors for environmentally and biologically important species is a significant area of research.

Fluorescent sensors can operate through different mechanisms, with "turn-on" and ratiometric sensing being two of the most effective designs.

"Turn-On" Sensing: In this design, the sensor molecule is initially in a non-fluorescent or weakly fluorescent state. nih.gov Upon binding with the target analyte, a chemical reaction or a conformational change occurs, leading to a significant increase in fluorescence intensity. nih.govrsc.org This "off-on" switching provides high sensitivity and a low background signal. acs.org The quenching of fluorescence in the "off" state can be achieved through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). rsc.orgdaneshyari.com

Ratiometric Sensing: Ratiometric probes exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon interaction with an analyte. researchgate.netnih.govhoriba.com This approach offers built-in self-calibration, which can correct for variations in probe concentration, excitation intensity, and environmental factors. acs.orgacs.org This leads to more accurate and reliable quantitative measurements compared to intensity-based sensors. researchgate.net Ratiometric sensing can be achieved through various processes, including Förster resonance energy transfer (FRET), excited-state intramolecular proton transfer (ESIPT), and analyte-induced changes in the electronic structure of the fluorophore. nih.gov

The design of a fluorescent probe for a specific analyte requires the integration of a recognition site that selectively interacts with the target and a signaling unit (the fluorophore) that reports this interaction. Benzothiazole derivatives have been successfully designed as fluorescent probes for various species, including metal ions and reactive oxygen species like hypochlorite (B82951) (OCl⁻). nih.govdaneshyari.comacs.orgnih.gov

For the detection of hypochlorite, a common strategy involves incorporating a recognition moiety that can be selectively oxidized by OCl⁻. nih.gov This oxidation reaction then triggers a change in the photophysical properties of the benzothiazole fluorophore. For example, a C=N bond within a conjugated system can be cleaved by hypochlorite, disrupting the ICT pathway and leading to a "turn-on" fluorescence response. daneshyari.com

A hypothetical design for a 6-(1-phenyl-vinyl)-benzothiazole-based hypochlorite sensor could involve the introduction of a hypochlorite-reactive group, such as a phenylhydrazone or a similar oxidizable linker, to the phenyl ring or another suitable position on the molecule. nih.govdaneshyari.com In its native state, the probe might be non-fluorescent due to a quenching mechanism. Upon reaction with hypochlorite, the reactive group would be cleaved, restoring the fluorescence of the benzothiazole core and enabling detection.

Non-Linear Optical (NLO) Materials for Photonics

Non-linear optical (NLO) materials are essential for a range of photonic applications, including frequency conversion, optical switching, and data storage. jhuapl.edu Organic molecules with a D-π-A structure are particularly promising for second-order NLO applications due to their large molecular hyperpolarizabilities (β). researchgate.net

The vinyl-benzothiazole framework is well-suited for NLO applications. The benzothiazole unit acts as an effective electron acceptor, while the π-conjugated vinyl bridge facilitates charge transfer from a donor group. haramaya.edu.etresearchgate.net The NLO response can be fine-tuned by varying the strength of the donor and acceptor groups.

Research on arylthienyl-vinyl-benzothiazoles has demonstrated that these compounds can exhibit significant second-harmonic generation (SHG) activity. researchgate.net In one study, a derivative with a methoxy (B1213986) group as the donor exhibited a first hyperpolarizability (β) value 40 times greater than that of the standard reference molecule, p-nitroaniline. researchgate.net This highlights the potential of vinyl-benzothiazole systems in NLO applications.

For 6-(1-phenyl-vinyl)-benzothiazole, the phenyl group acts as a modest donor. To enhance its NLO properties, stronger electron-donating groups could be incorporated onto the phenyl ring. The combination of high NLO response and good thermal stability is crucial for practical applications.

| Compound | Donor Group | First Hyperpolarizability (β) (10⁻³⁰ esu) | Decomposition Temperature (Td) (°C) | Reference |

| Arylthienyl-vinyl-benzothiazole Derivative | Methoxy | 1660 | 360 | researchgate.net |

Polymer Additives and Material Modification

The incorporation of heterocyclic compounds into polymer matrices is a common strategy to enhance their properties, such as thermal stability, photostability, and flame retardancy. Benzothiazole derivatives have been investigated as additives for polymers like poly(vinyl chloride) (PVC). nahrainuniv.edu.iqresearchgate.net

The degradation of PVC upon exposure to heat and UV radiation involves the release of hydrogen chloride and the formation of polyene sequences, which lead to discoloration and loss of mechanical properties. nahrainuniv.edu.iq Covalently modifying PVC with benzothiazole moieties has been shown to improve its photostability. researchgate.net The benzothiazole units can act as radical scavengers and absorb UV radiation, dissipating the energy through non-destructive pathways. researchgate.net

Given these findings, 6-(1-phenyl-vinyl)-benzothiazole could potentially be used as a polymer additive. Its vinyl group offers the possibility of copolymerization with other monomers to be permanently integrated into a polymer chain. Alternatively, it could be blended with polymers to act as a photostabilizer or a fluorescent marker. Its aromatic and heterocyclic structure would likely contribute to improved thermal and photostability of the host polymer. nahrainuniv.edu.iq

Corrosion Inhibition Mechanisms (e.g., Adsorption, Film Formation)

Benzothiazole and its derivatives are well-established corrosion inhibitors for various metals and alloys, including steel and copper, particularly in acidic environments. rsc.orgrsc.orgnih.govcsic.esresearchgate.netresearchgate.netresearchgate.netresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface and form a protective film that isolates the metal from the corrosive medium. nih.govresearchgate.net

The inhibition mechanism typically involves the following steps:

Adsorption: The benzothiazole molecule adsorbs onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms (nitrogen and sulfur) and the metal atoms. researchgate.netresearchgate.net The presence of π-electrons in the aromatic rings also contributes to the adsorption process. nih.gov

Film Formation: The adsorbed inhibitor molecules form a barrier film on the metal surface. rsc.orgresearchgate.net This film can be a monolayer or a thicker, multi-layered structure. rsc.orgcsic.es In some cases, the inhibitor can complex with metal ions released during corrosion, forming a precipitated protective layer. rsc.orgrsc.org This film blocks the active sites for corrosion and hinders the diffusion of corrosive species to the metal surface. researchgate.net

Derivatives of benzothiazole have been shown to act as mixed-type inhibitors, suppressing both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, though some may exhibit a preference for one over the other. csic.esresearchgate.net The efficiency of inhibition generally increases with the concentration of the inhibitor. researchgate.netresearchgate.net

For 6-(1-phenyl-vinyl)-benzothiazole, the presence of the benzothiazole core with its nitrogen and sulfur heteroatoms, along with the extended π-system, suggests that it would be an effective corrosion inhibitor. It would likely adsorb onto the metal surface through the heteroatoms and the π-electrons of the aromatic rings, forming a protective barrier against corrosion.

| Inhibitor Type | Metal | Environment | Inhibition Mechanism | Key Findings | Reference |

| 2-Mercaptobenzothiazole | Galvanized Steel | NaCl | Complexation with Zn²⁺ and precipitation | Forms a thick inhibitor layer, outperforming 2-aminobenzothiazole. | rsc.orgrsc.org |